molecular formula C24H20N4OS B11624835 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-pyridin-3-ylmethyl-thiazolidin-4-one

2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-pyridin-3-ylmethyl-thiazolidin-4-one

Cat. No.: B11624835
M. Wt: 412.5 g/mol
InChI Key: JDHSZCBXNXKMQB-UHFFFAOYSA-N
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Description

2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-pyridin-3-ylmethyl-thiazolidin-4-one is a heterocyclic compound that combines pyrazole, pyridine, and thiazolidinone moieties. This compound is of significant interest due to its potential biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-pyridin-3-ylmethyl-thiazolidin-4-one typically involves multi-step reactions:

    Formation of Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of phenylhydrazine with acetophenone under acidic conditions.

    Thiazolidinone Formation: The thiazolidinone ring is formed by the reaction of cysteine or thiosemicarbazide with an appropriate aldehyde or ketone.

    Coupling Reactions: The final step involves coupling the pyrazole and thiazolidinone intermediates with a pyridine derivative under basic conditions, often using a catalyst like palladium on carbon (Pd/C) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the reactions to batch processes.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the pyrazole or pyridine rings, potentially leading to hydrogenated derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be used under appropriate conditions.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Hydrogenated derivatives of the pyrazole and pyridine rings.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

Biologically, 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-pyridin-3-ylmethyl-thiazolidin-4-one has shown potential as an antimicrobial and anticancer agent. Studies have demonstrated its ability to inhibit the growth of various bacterial strains and cancer cell lines .

Medicine

In medicine, this compound is being investigated for its potential therapeutic applications. Its anticancer properties are of particular interest, with research focusing on its ability to induce apoptosis in cancer cells .

Industry

Industrially, this compound could be used in the development of new pharmaceuticals and agrochemicals. Its diverse reactivity makes it a valuable intermediate in the synthesis of various bioactive compounds.

Mechanism of Action

The mechanism of action of 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-pyridin-3-ylmethyl-thiazolidin-4-one involves multiple pathways:

Comparison with Similar Compounds

Similar Compounds

  • 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-pyridin-3-ylmethyl-thiazolidine-2,4-dione
  • 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-pyridin-3-ylmethyl-thiazolidine-2-thione

Uniqueness

Compared to similar compounds, 2-(1,3-Diphenyl-1H-pyrazol-4-yl)-3-pyridin-3-ylmethyl-thiazolidin-4-one exhibits unique biological activities due to the presence of the thiazolidinone ring, which enhances its ability to interact with biological targets. Its structural features allow for greater versatility in chemical modifications, making it a valuable compound for further research and development.

Properties

Molecular Formula

C24H20N4OS

Molecular Weight

412.5 g/mol

IUPAC Name

2-(1,3-diphenylpyrazol-4-yl)-3-(pyridin-3-ylmethyl)-1,3-thiazolidin-4-one

InChI

InChI=1S/C24H20N4OS/c29-22-17-30-24(27(22)15-18-8-7-13-25-14-18)21-16-28(20-11-5-2-6-12-20)26-23(21)19-9-3-1-4-10-19/h1-14,16,24H,15,17H2

InChI Key

JDHSZCBXNXKMQB-UHFFFAOYSA-N

Canonical SMILES

C1C(=O)N(C(S1)C2=CN(N=C2C3=CC=CC=C3)C4=CC=CC=C4)CC5=CN=CC=C5

Origin of Product

United States

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